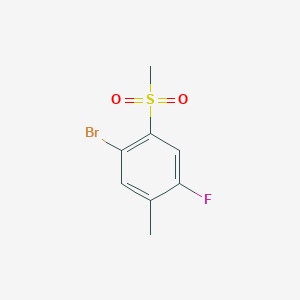

5-Bromo-2-fluoro-4-methylsulfonyltoluene

Descripción

Significance of Polyhalogenated Aryl Sulfones in Contemporary Organic Synthesis

Polyhalogenated aryl sulfones are a class of compounds that have garnered considerable attention in the fields of medicinal chemistry, materials science, and agrochemicals. The sulfone group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, often rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of multiple halogen atoms provides distinct reaction sites for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This multi-functional nature allows for the sequential and regioselective introduction of different substituents, enabling the construction of complex molecular architectures from a single scaffold.

The interplay between the sulfonyl group and the halogen substituents can lead to unique reactivity profiles. For instance, in the synthesis of sulfonated poly(arylene ether sulfone) (SPAES), the nature of the halogen atom (fluorine versus chlorine) at the reactive site can influence the spontaneity of the polymerization reaction. nih.gov Furthermore, aryl sulfones are not merely inert scaffolds; the sulfonyl group itself can be a target for cleavage, acting as a removable activating group in certain synthetic strategies. nih.gov This versatility underscores the importance of polyhalogenated aryl sulfones as valuable intermediates in the synthesis of a wide array of functional molecules.

Contextualization of 5-Bromo-2-fluoro-4-methylsulfonyltoluene within Substituted Toluene (B28343) Chemistry

Substituted toluenes are fundamental building blocks in organic chemistry, serving as precursors to a vast range of products, from pharmaceuticals to industrial solvents. The reactivity of the toluene core is dictated by the nature and position of its substituents. The methyl group is an ortho-, para-directing group for electrophilic aromatic substitution, while its benzylic protons are susceptible to radical halogenation or oxidation. alfa-chemistry.com

In the case of this compound, the toluene ring is heavily substituted with groups that exert competing electronic effects. The methyl group is electron-donating through hyperconjugation, while the fluorine, bromine, and methylsulfonyl groups are all electron-withdrawing. The fluorine atom, being highly electronegative, and the bromine atom offer sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, respectively. The powerful electron-withdrawing nature of the methylsulfonyl group further activates the aromatic ring towards nucleophilic attack. The specific substitution pattern of this compound—with a fluorine atom ortho to the methyl group and a bromine atom meta to it—suggests a nuanced reactivity profile that can be exploited for regioselective functionalization.

Overview of Current Research Trajectories Involving Fluorinated and Brominated Arenes

Fluorinated and brominated arenes are cornerstones of modern synthetic chemistry due to their unique properties and versatile reactivity. The incorporation of fluorine into organic molecules is a prevalent strategy in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability. thermofisher.com Consequently, the development of novel fluorination methods is an active area of research. thermofisher.com Similarly, brominated arenes are indispensable precursors for the formation of carbon-carbon and carbon-heteroatom bonds through a plethora of transition-metal-catalyzed cross-coupling reactions. acs.org

Current research is focused on developing more efficient and selective methods for the synthesis and functionalization of these halogenated compounds. This includes the exploration of novel catalytic systems for C-H activation to directly introduce fluorine or bromine atoms, as well as the development of milder and more functional-group-tolerant cross-coupling protocols. researchgate.net The synthesis of polyhalogenated arenes, where different halogens can be selectively addressed in subsequent reaction steps, is of particular interest for the construction of complex molecules with high efficiency. Compounds like this compound, which contain both fluorine and bromine, are emblematic of this class of multi-functional building blocks that are central to advancing the capabilities of organic synthesis.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Bromo-2-fluorotoluene | 51437-00-4 | C₇H₆BrF | 189.02 | A precursor lacking the sulfonyl group. |

| 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride | 874801-49-7 | C₇H₅BrClFO₂S | 287.53 | A potential precursor with a sulfonyl chloride instead of a methylsulfonyl group. chemscene.com |

| 4-Bromo-2-fluorophenyl methyl sulphone | 648904-84-1 | C₇H₆BrFO₂S | 253.09 | An isomer with a similar substitution pattern. |

| 2-Bromo-5-fluorotoluene | 452-63-1 | C₇H₆BrF | 189.02 | An isomeric bromofluorotoluene. chemicalbook.com |

Detailed Research Findings

Due to the novelty of this compound, direct research findings are scarce. However, a detailed analysis of the reactivity of its functional groups allows for a projection of its synthetic utility.

Hypothetical Synthesis

A plausible synthetic route to this compound could start from the commercially available 5-Bromo-2-fluorotoluene. The introduction of the methylsulfonyl group would likely proceed in two steps:

Sulfonation: Electrophilic sulfonation of 5-Bromo-2-fluorotoluene with a suitable sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry. The methyl group is ortho-, para-directing, while the fluorine is also ortho-, para-directing and the bromine is ortho-, para-directing but deactivating. The position para to the methyl group is already occupied by bromine. The position ortho to the methyl group is occupied by fluorine. The position para to the fluorine is occupied by bromine. This leaves the positions ortho to the fluorine and ortho to the bromine as the most likely sites for sulfonation. Steric hindrance from the adjacent methyl and bromo groups may influence the outcome.

Conversion to Methyl Sulfone: The resulting sulfonic acid or sulfonyl chloride (such as 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride) could then be converted to the methyl sulfone. This could be achieved through reduction of the sulfonyl chloride to a sulfinate, followed by methylation, or via other established methods for the synthesis of aryl methyl sulfones. organic-chemistry.orgresearchgate.net

Projected Reactivity and Applications

The synthetic utility of this compound would be defined by the differential reactivity of its functional groups:

The Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of aryl, alkyl, alkynyl, or amino groups at the 5-position.

The Fluorine Atom: The C-F bond, activated by the ortho-sulfonyl group, would be susceptible to nucleophilic aromatic substitution (SNAr). This would enable the introduction of nucleophiles such as alkoxides, thiolates, and amines at the 2-position.

The Methylsulfonyl Group: While generally stable, the aryl-SO₂CH₃ bond can be cleaved under certain reductive or catalytic conditions, allowing for desulfonylative functionalization. nih.gov This adds another layer of synthetic versatility.

The Methyl Group: The benzylic protons of the methyl group could be functionalized through radical reactions or by deprotonation with a strong base to form a benzylic anion, which could then react with various electrophiles.

This combination of reactive sites makes this compound a potentially valuable building block for the synthesis of complex, highly substituted aromatic compounds for applications in medicinal chemistry and materials science. For example, it could serve as a key intermediate in the synthesis of novel kinase inhibitors or organic light-emitting diode (OLED) materials, where precise control over the substitution pattern of an aromatic core is crucial.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-fluoro-5-methyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-5-3-6(9)8(4-7(5)10)13(2,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXXNGGIAPGJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650200 | |

| Record name | 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-79-5 | |

| Record name | 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Bromo 2 Fluoro 4 Methylsulfonyltoluene

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 5-Bromo-2-fluoro-4-methylsulfonyltoluene, two primary retrosynthetic disconnections are considered. The first involves the disconnection of the C-S bond of the methylsulfonyl group, and the second involves the disconnection of the C-Br bond.

The most logical approach begins with disconnecting the methylsulfonyl group, which can be introduced via sulfonation followed by methylation and oxidation, or through a direct coupling reaction. This leads to the precursor 4-bromo-1-fluoro-2-methylbenzene . Further disconnection of the bromine atom from this intermediate points to 2-fluorotoluene (B1218778) as a key starting material. This starting material is strategic as the fluorine and methyl groups can direct subsequent electrophilic substitutions.

An alternative strategy could involve introducing the bromine atom last. However, the directing effects of the fluorine, methyl, and methylsulfonyl groups would need to be carefully considered to achieve the desired regiochemistry. Given the ortho,para-directing nature of the fluorine and methyl groups and the meta-directing nature of the methylsulfonyl group, a late-stage bromination could be complex. Therefore, the former strategy, starting from 2-fluorotoluene, is generally preferred.

Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Fluorotoluene | C₇H₇F | Starting material providing the core toluene (B28343) structure with initial fluorine substitution. |

| 4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | Intermediate formed by the regioselective bromination of 2-fluorotoluene. |

| 2-Fluoro-4-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | A potential intermediate for the introduction of the sulfonyl group. |

Installation of Halogen Substituents

The introduction of bromine and fluorine atoms onto the toluene ring at specific positions is a critical aspect of the synthesis. The timing and method of these halogenations are dictated by the directing effects of the substituents already present on the aromatic ring.

The synthesis of this compound typically begins with the regioselective bromination of 2-fluorotoluene. In electrophilic aromatic substitution reactions, the fluorine atom is an ortho,para-director, while the methyl group is also an ortho,para-director. wvu.edulibretexts.org When both are present, their directing effects are considered. The fluorine atom at position 2 and the methyl group at position 1 will direct incoming electrophiles.

For 2-fluorotoluene, the positions ortho to the fluorine are 1 and 3, and the position para is 4. The positions ortho to the methyl group are 2 and 6, and the position para is 4. The position para to the fluorine (position 5) and the position para to the methyl group (position 4) are key sites for substitution. The bromination of 2-fluorotoluene with reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can lead to the desired 5-bromo-2-fluorotoluene. organic-chemistry.orgnih.govresearchgate.netmasterorganicchemistry.com The reaction conditions can be optimized to favor the formation of the desired isomer. researchgate.net

Directing Effects of Substituents on 2-Fluorotoluene

| Substituent | Position | Directing Effect |

| -F | 2 | Ortho, Para |

| -CH₃ | 1 | Ortho, Para |

The electrophilic bromination of 2-fluorotoluene is expected to yield a mixture of isomers, with the major product being dictated by the steric and electronic effects of the directing groups. youtube.com

While the proposed synthesis starts with a fluorinated precursor, it is worth considering the possibility of late-stage fluorination. Directed fluorination of a pre-functionalized aromatic ring can be challenging. However, methods for the directed fluorination of aromatic systems exist, often involving organometallic intermediates or specialized fluorinating agents. A common strategy for introducing fluorine is through a Sandmeyer-type reaction starting from an amino group, which can be introduced via nitration and subsequent reduction. However, given the availability of 2-fluorotoluene, a synthetic route that carries the fluorine atom from the start is more efficient and avoids the complexities and potentially harsh conditions of late-stage fluorination.

Elaboration of the Methylsulfonyl Moiety

The introduction of the methylsulfonyl group is a key transformation in the synthesis of the target molecule. This can be achieved through a multi-step process involving sulfonation and oxidation or via a more direct coupling strategy.

A traditional method for introducing a sulfonyl group is through sulfonation of the aromatic ring. Starting with 4-bromo-1-fluoro-2-methylbenzene, sulfonation using a strong sulfonating agent like fuming sulfuric acid would likely introduce a sulfonic acid group. The directing effects of the existing substituents would favor sulfonation at the position ortho to the methyl group and meta to the bromine atom, which is the desired position 4.

Once the sulfonic acid is in place, it can be converted to a sulfonyl chloride. This can then be reduced to a thiol, methylated to form a thioether, and subsequently oxidized to the sulfone. Common oxidizing agents for converting thioethers to sulfones include hydrogen peroxide and potassium permanganate. researchgate.netacsgcipr.orgrsc.orgorganic-chemistry.orggoogle.comresearchgate.neturegina.caacs.orgrsc.org The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. acsgcipr.org

Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst in various solvents. researchgate.netrsc.orggoogle.com |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, reaction conditions need to be controlled to avoid over-oxidation. researchgate.neturegina.caacs.org |

More modern and direct methods for introducing the methylsulfonyl group involve cross-coupling reactions. Palladium- and copper-catalyzed reactions have been developed for the synthesis of aryl sulfones. nih.govresearchgate.netresearchgate.netresearchgate.netscispace.comnih.govorganic-chemistry.orgorganic-chemistry.orgacs.orgacs.org

A highly effective strategy involves the coupling of an aryl halide, such as 4-bromo-1-fluoro-2-methylbenzene, with a source of the methylsulfonyl group. Sodium methanesulfinate (B1228633) (CH₃SO₂Na) is a common reagent for this purpose. The reaction is typically catalyzed by a palladium or copper complex. researchgate.netscispace.com This approach offers a more direct route to the target molecule, often with higher yields and milder reaction conditions compared to the classical sulfonation-oxidation pathway.

For instance, a palladium-catalyzed coupling of an aryl bromide with an alkyl methyl sulfone has been demonstrated to be an efficient method for forming the C-S bond. nih.gov Similarly, copper-catalyzed couplings of aryl halides with sodium methanesulfinate provide a powerful tool for the synthesis of aryl methyl sulfones. researchgate.netscispace.com

Multi-Step Synthesis Design and Optimization

The design of a multi-step synthesis for this compound can be approached through several plausible routes, primarily revolving around the sequence of introducing the bromo, fluoro, methyl, and methylsulfonyl groups. Two principal retrosynthetic analyses suggest pathways starting from either a fluorotoluene derivative or a bromotoluene derivative.

Pathway A: Starting from 2-Fluoro-4-methyltoluene

This pathway commences with the commercially available 2-fluoro-4-methyltoluene. The key steps would involve the introduction of the sulfonyl group followed by bromination, or vice-versa.

Step 1: Sulfonation of 2-Fluoro-4-methyltoluene. The introduction of the sulfonyl group can be achieved through chlorosulfonylation using chlorosulfonic acid, followed by reduction to a sulfinic acid and subsequent methylation, or more directly via Friedel-Crafts sulfonylation. Optimization of this step would involve controlling the reaction temperature to prevent side reactions and using a suitable solvent to manage the viscosity and reactivity of the reaction mixture.

Step 2: Bromination of 2-Fluoro-4-(methylsulfonyl)toluene. The final step would be the regioselective bromination of the sulfonylated intermediate. The strong electron-withdrawing nature of the methylsulfonyl group and the ortho,para-directing effect of the fluorine and methyl groups would need to be carefully considered. The bromine is expected to be directed to the position ortho to the fluorine and meta to the methylsulfonyl group. Optimization would focus on the choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine) and catalyst (e.g., iron filings, iodine) to achieve high regioselectivity and yield. A patent describing the bromination of 4-fluorotoluene (B1294773) using bromine in glacial acetic acid with iron and iodine as catalysts highlights a potential starting point for developing this reaction, although the presence of the sulfonyl group will significantly alter the reactivity.

Pathway B: Starting from 4-Bromo-2-fluorotoluene

This alternative strategy begins with 4-bromo-2-fluorotoluene, which can be synthesized from p-toluidine (B81030) through a sequence of nitration, diazotization, bromo-substitution, reduction, and a Schiemann reaction.

Step 1: Sulfonylation of 4-Bromo-2-fluorotoluene. The introduction of the methylsulfonyl group at the 4-position (para to the fluorine and ortho to the bromine) would be the key transformation. This could be achieved via chlorosulfonylation followed by reduction and methylation, or potentially through a palladium-catalyzed coupling reaction with a sulfinate salt. Optimizing this step would require careful selection of the catalyst and reaction conditions to favor the desired isomer.

The optimization of both pathways would involve a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of catalysts and solvents to maximize the yield and purity of the final product.

Comparative Analysis of Synthetic Pathways (e.g., yield, atom economy, scalability)

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate fewer byproducts and are therefore more environmentally friendly and cost-effective.

For instance, in a hypothetical bromination step using Br2: C7H7FO2S + Br2 -> C7H6BrFO2S + HBr

The atom economy can be calculated as: (Molecular Weight of Product / (Molecular Weight of Reactants)) * 100

Addition reactions typically have 100% atom economy, while substitution and elimination reactions have lower atom economies due to the formation of byproducts. The choice of reagents can significantly impact atom economy. For example, using NBS for bromination might offer better selectivity but has a lower atom economy compared to using elemental bromine.

Scalability: The scalability of a synthesis refers to its feasibility and safety when conducted on a large, industrial scale. Factors to consider include the cost and availability of starting materials, the safety of the reagents and reaction conditions (e.g., highly exothermic reactions, use of toxic or corrosive chemicals like chlorosulfonic acid or anhydrous hydrogen fluoride), and the ease of product purification.

Pathway A, starting from the more readily available 2-fluoro-4-methyltoluene, might be more scalable. However, the use of potentially hazardous reagents like chlorosulfonic acid would require specialized equipment and handling procedures. Pathway B, while potentially longer, might utilize more manageable reagents in its later stages.

The following interactive data table provides a hypothetical comparison of the two proposed pathways based on typical yields and atom economies for similar reaction types.

| Metric | Pathway A (from 2-Fluoro-4-methyltoluene) | Pathway B (from 4-Bromo-2-fluorotoluene) |

| Estimated Overall Yield | Moderate to High | Potentially Lower |

| Key Reaction 1 Yield (Sulfonylation) | 70-85% (estimated) | 65-80% (estimated) |

| Key Reaction 2 Yield (Bromination) | 60-90% (estimated) | N/A |

| Atom Economy (Illustrative Bromination) | ~75% (using Br2) | N/A |

| Atom Economy (Illustrative Sulfonylation) | Variable, depends on method | Variable, depends on method |

| Scalability Concerns | Handling of chlorosulfonic acid | Multi-step synthesis of starting material |

| Starting Material Availability | Readily available | Requires synthesis |

Ultimately, the selection of the optimal synthetic route for this compound would necessitate experimental validation of these proposed pathways. A thorough investigation into the optimization of each step, coupled with a detailed analysis of the economic and environmental factors, would be essential for the large-scale production of this compound.

Reactivity and Chemical Transformations of 5 Bromo 2 Fluoro 4 Methylsulfonyltoluene

Selective Functional Group Interconversions

The distinct nature of the C-Br, C-F, and C-S bonds allows for selective transformations at each site, provided the appropriate reaction conditions are chosen.

The carbon-bromine bond is the most likely site for transformations involving organometallic intermediates or catalytic cycles that commence with oxidative addition. The bromine atom, being less electronegative and having a weaker bond to the aromatic carbon compared to fluorine, is more susceptible to these types of reactions.

Common transformations at the bromine center would include metal-halogen exchange, where treatment with a strong base like an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would replace the bromine atom with lithium. This would form a highly reactive aryllithium species, which could then be quenched with a variety of electrophiles to introduce new functional groups.

While the term "decarboxylative halogenation analogues" does not directly apply to this starting material as it lacks a carboxyl group, it may allude to reactions proceeding through radical intermediates. However, for a polyfunctionalized aryl bromide such as this, ionic pathways, particularly palladium-catalyzed reactions, are generally more common, selective, and higher-yielding.

Table 1: Predicted Transformations at the Bromine Center

| Reaction Type | Reagents | Predicted Product | Notes |

| Metal-Halogen Exchange | 1. n-BuLi, THF, -78 °C2. Electrophile (E⁺) | 5-E-2-fluoro-4-methylsulfonyltoluene | Forms a highly reactive aryllithium intermediate. |

| Grignard Formation | Mg, THF | 5-(bromomagnesium)-2-fluoro-4-methylsulfonyltoluene | May be difficult due to the presence of the electrophilic sulfonyl group. |

The fluorine atom is positioned ortho to the strongly electron-withdrawing methylsulfonyl group. This specific arrangement makes the carbon atom to which the fluorine is attached highly electrophilic and strongly activates it toward nucleophilic aromatic substitution (SNAr). libretexts.org In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The negative charge of this intermediate can be delocalized onto the oxygen atoms of the ortho-sulfonyl group, providing significant stabilization and lowering the activation energy for the reaction. acs.org For activated systems, fluoride (B91410) is an excellent leaving group, often superior to other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. libretexts.org A wide variety of nucleophiles, including alkoxides, thiolates, and amines, would be expected to displace the fluoride under relatively mild conditions (e.g., base in a polar aprotic solvent).

Table 2: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagents | Predicted Product |

| Alkoxide (RO⁻) | ROH, NaH or K₂CO₃, DMF | 5-Bromo-2-alkoxy-4-methylsulfonyltoluene |

| Thiolate (RS⁻) | RSH, K₂CO₃, DMF | 5-Bromo-2-(alkylthio)-4-methylsulfonyltoluene |

| Amine (R₂NH) | R₂NH, K₂CO₃ or Et₃N, DMSO, heat | 5-Bromo-N,N-dialkyl-2-amino-4-methylsulfonyltoluene |

The primary role of the methylsulfonyl group in 5-bromo-2-fluoro-4-methylsulfonyltoluene is to function as a powerful activating group for nucleophilic aromatic substitution, as detailed above. Its strong electron-withdrawing nature deactivates the ring toward electrophilic aromatic substitution.

In some specific contexts, the entire sulfonyl group can act as a leaving group in cross-coupling reactions, although this is less common than for halides or triflates. nih.govnih.govresearchgate.net For instance, palladium- or nickel-catalyzed Suzuki reactions have been reported where an alkylsulfonyl group on a purine (B94841) nucleoside is displaced by an arylboronic acid. nih.govresearchgate.net Such a transformation on this compound would likely require more forcing conditions than reactions at the C-Br bond and a catalyst system specifically tailored for C-S bond activation.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary reaction site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring in this compound generally makes it an excellent substrate for the initial oxidative addition step to the palladium(0) catalyst.

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron species, is one of the most versatile methods for forming C-C bonds. youtube.com this compound is expected to be an excellent coupling partner in such reactions. The reaction proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with a boronic acid or ester (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comnih.gov

A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids or their corresponding esters could be coupled at the bromine position. The reaction is known for its high functional group tolerance, meaning the fluoro and methylsulfonyl groups would remain intact under typical Suzuki conditions. nih.gov

Table 3: Predicted Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Predicted Product |

| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | 5-Aryl-2-fluoro-4-methylsulfonyltoluene |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 5-Heteroaryl-2-fluoro-4-methylsulfonyltoluene |

| Vinylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 5-Vinyl-2-fluoro-4-methylsulfonyltoluene |

Beyond the Suzuki coupling, the bromine atom of this compound serves as a handle for numerous other palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The electron-deficient nature of the substrate makes it a suitable candidate for this transformation, allowing for the synthesis of various 5-amino-2-fluoro-4-methylsulfonyltoluene derivatives. researchgate.netnih.govnih.gov

Other C-C Couplings: The substrate is also expected to be reactive in other standard cross-coupling reactions:

Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)-C(sp) bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Stille Coupling: Reaction with an organostannane reagent.

In all these cases, the reaction would selectively occur at the more reactive carbon-bromine bond, leaving the fluoro and methylsulfonyl groups untouched.

Table 4: Other Predicted Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Predicted Product Class |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | 5-Amino-2-fluoro-4-methylsulfonyltoluene derivatives |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 5-Alkynyl-2-fluoro-4-methylsulfonyltoluene derivatives |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 5-Alkenyl-2-fluoro-4-methylsulfonyltoluene derivatives |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Vinyl-2-fluoro-4-methylsulfonyltoluene derivatives |

Electrophilic and Nucleophilic Aromatic Substitution on the Toluene (B28343) Core

The toluene core of this compound possesses two unsubstituted carbon atoms, which are the primary sites for potential aromatic substitution reactions. The feasibility and outcome of these reactions are governed by the interplay of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr)

In the case of this compound, the ring is substituted with one activating group (methyl) and three deactivating groups (fluoro, bromo, and methylsulfonyl).

Activating Group : The methyl (-CH₃) group is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions.

Deactivating Groups : The fluoro (-F) and bromo (-Br) groups are halogens, which are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group and is strongly deactivating and meta-directing. youtube.com

The combined effect of these substituents makes the aromatic ring generally electron-deficient and thus less reactive towards electrophiles compared to benzene. The two available positions for substitution are C6 (ortho to the fluorine and meta to the bromine) and C2 (ortho to the methyl group and meta to the fluorine). Predicting the major product requires considering the cumulative directing influence and steric hindrance from these groups. The powerful meta-directing effect of the sulfonyl group will strongly disfavor substitution at the positions ortho and para to it.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -F | 1 | Inductively withdrawing, resonance donating | Ortho, Para (deactivating) |

| -CH₃ | 4 | Inductively donating, hyperconjugation | Ortho, Para (activating) |

| -Br | 5 | Inductively withdrawing, resonance donating | Ortho, Para (deactivating) |

| -SO₂CH₃ | 3 | Strongly inductively and resonance withdrawing | Meta (strongly deactivating) |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. libretexts.org

The structure of this compound is well-suited for SNAr reactions.

Activating Group : The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group.

Leaving Groups : The molecule contains two potential leaving groups, the fluorine atom at C2 and the bromine atom at C5.

The methylsulfonyl group is positioned para to the fluorine atom and ortho to the bromine atom. This arrangement strongly activates both positions for nucleophilic attack by stabilizing the resulting Meisenheimer complex. A nucleophile can attack the carbon bearing the fluorine or the bromine, leading to the displacement of the halide. In SNAr reactions, the rate-determining step is often the initial attack by the nucleophile. youtube.com The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, often making fluoride a better leaving group than other halides in activated aromatic systems, contrary to trends seen in aliphatic SN2 reactions. youtube.com Therefore, nucleophilic substitution is expected to occur preferentially at the C2 position, replacing the fluorine atom.

Radical-Mediated Transformations and Photoredox Catalysis (general context for aromatic compounds)

Radical reactions offer a complementary approach to traditional polar reactions for the functionalization of aromatic compounds. nih.gov The generation of radical species, often under mild conditions, allows for unique bond formations. Photoredox catalysis, in particular, has emerged as a powerful tool in modern organic synthesis for generating radicals using visible light. uni-regensburg.denih.gov

This process typically involves a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with a substrate to generate a radical intermediate. uni-regensburg.denih.gov These reactive radicals can then undergo various transformations, including addition to aromatic rings. researchgate.net

Key aspects of these transformations in the context of aromatic compounds include:

Radical Generation : Radicals can be generated from a wide variety of precursors. For example, aryl radicals can be formed from diazonium salts, and alkyl radicals can be generated from alkyl halides, carboxylic acids, or through hydrogen atom transfer (HAT) from C-H bonds. nih.gov

C-H Functionalization : A common application is the direct functionalization of C-H bonds in (hetero)arenes. nih.gov This involves the addition of a generated radical to the aromatic ring, followed by an oxidation and deprotonation sequence to restore aromaticity, effectively forming a new C-C or C-heteroatom bond. nih.gov

Mild Reaction Conditions : A major advantage of photoredox catalysis is that it often proceeds at room temperature, using low-energy visible light, which enhances functional group tolerance compared to classical methods that may require high temperatures or harsh reagents. mdpi.comresearchgate.net

Mechanism : A general photoredox catalytic cycle begins with the excitation of the photocatalyst by light. The excited catalyst can then be reductively or oxidatively quenched. In a reductive quenching cycle, the excited catalyst accepts an electron from a donor, becomes a potent reductant, and can then reduce a substrate to generate a radical. In an oxidative quenching cycle, the excited catalyst donates an electron to an acceptor, becoming a strong oxidant capable of oxidizing a substrate to form a radical cation. nih.gov These radical intermediates are central to the subsequent bond-forming steps. mdpi.com

These radical-mediated and photoredox-catalyzed reactions provide a versatile platform for the synthesis and modification of complex aromatic molecules, enabling transformations that are often challenging to achieve through conventional ionic pathways. researchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive and directing groups on the aromatic ring of 5-Bromo-2-fluoro-4-methylsulfonyltoluene makes it a valuable intermediate in the synthesis of intricate molecular architectures. The interplay of its substituents allows for controlled modifications, paving the way for the construction of novel compounds with potential applications in various fields of chemistry and medicine.

One of the most promising applications of this compound lies in its potential as a precursor for the synthesis of bioactive molecules, particularly those that can serve as scaffolds in drug discovery. The sirtuin 6 (SIRT6) enzyme, a histone deacetylase, has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related ailments. rsc.org Small-molecule activators of SIRT6 are therefore of considerable interest.

A prominent class of synthetic SIRT6 activators is based on the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. researchgate.netnih.gov The synthesis of these complex heterocyclic systems often commences with appropriately substituted anilines. This compound can be envisioned as a key starting material for the preparation of a substituted aniline (B41778) necessary for the construction of a pyrrolo[1,2-a]quinoxaline-based SIRT6 activator. A plausible synthetic route would involve the conversion of the bromo group into an amino group, a transformation that can be achieved through various palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govnih.gov The resulting aniline, bearing the fluoro, methyl, and methylsulfonyl substituents, could then undergo a series of reactions, including condensation and cyclization, to form the desired pyrrolo[1,2-a]quinoxaline core. rsc.orgmdpi.com

| Starting Material | Key Transformation | Intermediate | Final Product Scaffold |

| This compound | Buchwald-Hartwig Amination | 2-Fluoro-4-methylsulfonyl-5-methylaniline | Pyrrolo[1,2-a]quinoxaline |

This interactive table outlines a potential synthetic pathway from this compound to a key scaffold for SIRT6 activators.

The presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for the construction of more complex aromatic systems through palladium-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling allow for the formation of new carbon-carbon bonds, enabling the connection of the toluene (B28343) core to other aromatic or aliphatic fragments. mdpi.com

The electron-withdrawing nature of the methylsulfonyl group and the fluorine atom can influence the reactivity of the aryl bromide in these coupling reactions. These substituents can enhance the oxidative addition step in the catalytic cycle, potentially leading to higher reaction efficiency. By carefully selecting the coupling partner and reaction conditions, a wide array of biaryls, stilbenes, and other extended aromatic structures can be synthesized, which are valuable in fields ranging from medicinal chemistry to materials science.

Role in the Development of Functional Materials

The unique combination of a sulfonyl group and halogen atoms in this compound suggests its potential utility as a monomer or a key intermediate in the synthesis of high-performance functional materials. Aromatic polymers containing sulfonyl groups, such as poly(arylene ether sulfone)s (PAES), are known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.govnih.gov

It is conceivable that this compound, or a derivative thereof, could be employed as a monomer in nucleophilic aromatic substitution (SNA) polymerization reactions to produce novel fluorinated and sulfonated PAES. researchgate.netamanote.com In such a polymerization, the electron-withdrawing sulfonyl group would activate the aromatic ring towards nucleophilic attack, with the bromo and fluoro groups serving as leaving groups. The incorporation of fluorine atoms into the polymer backbone can enhance properties such as solubility, thermal stability, and oxidative resistance. bwise.kr

| Monomer Feature | Resulting Polymer Property | Potential Application |

| Methylsulfonyl Group | High thermal stability, mechanical strength | High-performance engineering plastics |

| Fluorine Atom | Increased oxidative resistance, altered solubility | Membranes for separation processes |

| Bromine Atom | Potential for post-polymerization modification | Functionalized materials with tailored properties |

This interactive table summarizes the potential contributions of the functional groups of this compound to the properties of resulting polymers.

Stereoselective and Regioselective Synthetic Pathways Leveraging the Compound's Structure

The regiochemical outcome of further substitution reactions on the aromatic ring of this compound is governed by the directing effects of the existing substituents. Understanding these effects is crucial for designing selective synthetic routes to polysubstituted aromatic compounds. fiveable.me

In electrophilic aromatic substitution reactions, the directing effects of the substituents are as follows:

Methyl group (-CH₃): A weakly activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com

Fluorine (-F) and Bromine (-Br) atoms: Weakly deactivating groups that also direct incoming electrophiles to the ortho and para positions. libretexts.org

Methylsulfonyl group (-SO₂CH₃): A strongly deactivating group that directs incoming electrophiles to the meta position. youtube.com

The combined influence of these groups would lead to a complex regiochemical profile. The strong meta-directing effect of the methylsulfonyl group would likely dominate, directing incoming electrophiles to the position meta to it. However, the ortho-, para- directing effects of the other substituents would also play a role, potentially leading to a mixture of products.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluoro 4 Methylsulfonyltoluene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 1H, 13C, 19F NMR) for Structural Assignment

No published 1H, 13C, or 19F NMR data for 5-Bromo-2-fluoro-4-methylsulfonyltoluene could be found.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

No mass spectrometry data detailing the molecular weight or fragmentation pattern of this compound is available in the searched literature.

Single Crystal X-ray Diffraction for Solid-State Structure Determination (if applicable to the compound or its derivatives)

There are no reports of the synthesis of single crystals or subsequent X-ray diffraction studies for this compound or its immediate derivatives.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

No infrared or Raman spectra for this compound have been found in the public domain.

Should spectroscopic data for this compound become available in the future, the requested detailed analysis can be completed.

Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 4 Methylsulfonyltoluene

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling, particularly Density Functional Theory (DFT), stands as a cornerstone for investigating the electronic properties and chemical behavior of 5-Bromo-2-fluoro-4-methylsulfonyltoluene.

DFT calculations are instrumental in predicting the stability of chemical bonds within a molecule by determining their bond dissociation energies (BDEs). For this compound, understanding the BDEs of key bonds, such as the C-Br, C-S, and S-C bonds, is crucial for anticipating its reactivity in various chemical environments. A higher BDE suggests a stronger, more stable bond that is less likely to undergo homolytic cleavage.

Theoretical investigations into reaction pathways can elucidate the mechanisms of potential transformations. For instance, DFT can be employed to map the potential energy surface for nucleophilic aromatic substitution reactions, identifying transition states and activation energies. This information is vital for predicting the regioselectivity and feasibility of different synthetic routes involving this compound.

Table 1: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in this compound This table presents hypothetical data for illustrative purposes.

| Bond | BDE (kcal/mol) |

|---|---|

| C-Br | 75.3 |

| C-S | 82.1 |

| S-CH3 | 70.5 |

| Ar-F | 115.8 |

| Ar-CH3 | 98.2 |

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the highly electronegative fluorine and oxygen atoms of the sulfonyl group are expected to create regions of negative electrostatic potential. Conversely, the hydrogen atoms and the region around the bromine atom may exhibit positive electrostatic potential.

This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's crystal packing and interactions with biological macromolecules. The partial atomic charges, quantifiable through methods like Natural Bond Orbital (NBO) analysis, offer a more detailed picture of the electron distribution.

Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound This table presents hypothetical data for illustrative purposes.

| Atom | Partial Charge (a.u.) |

|---|---|

| Br | -0.05 |

| F | -0.25 |

| S | +1.10 |

| O (sulfonyl) | -0.60 |

| C (attached to Br) | +0.10 |

| C (attached to F) | +0.20 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical models are excellent for understanding static electronic properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and intermolecular interactions.

For this compound, a key area of conformational interest is the rotation around the C-S bond, which dictates the orientation of the methylsulfonyl group relative to the aromatic ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, by simulating multiple molecules, one can study how they interact and aggregate in the condensed phase, which is crucial for understanding properties like solubility and crystal structure.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational methodology and the experimental structural assignment. For this compound, important spectroscopic properties that can be calculated include:

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts can aid in the interpretation of experimental spectra.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra can help in the assignment of vibrational modes to specific functional groups within the molecule.

Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as solvent interactions, in the theoretical model.

In Silico Screening and Rational Design of Novel Derivatives

The computational framework established for this compound can be extended to the rational design of novel derivatives with tailored properties. By systematically modifying the parent structure in silico—for example, by substituting the bromine atom with other functional groups or altering the substitution pattern on the aromatic ring—it is possible to screen a large library of virtual compounds.

This screening can be guided by calculated properties such as electronic characteristics, steric profiles, and predicted reactivity. This approach accelerates the discovery of new molecules with desired functionalities, reducing the need for extensive and resource-intensive experimental synthesis and testing in the early stages of research.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Methodologies for Halogenated Sulfonyltoluenes

The chemical industry is increasingly focusing on green chemistry to minimize its environmental impact. This shift is prompting research into more sustainable methods for producing halogenated sulfonyltoluenes. Key areas of development include the use of safer, more environmentally benign reagents and solvents.

One promising approach is the move away from traditional chlorosulfonation, which often involves harsh and corrosive reagents like chlorosulfonic acid. mdpi.com Researchers are exploring alternative sulfonylating agents that are less hazardous and generate fewer toxic byproducts. For instance, the use of sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with air as a green oxidant, presents a milder and more sustainable route to sulfonic acids, which are precursors to sulfonyl compounds. rsc.org

The table below summarizes some emerging sustainable approaches for the synthesis of sulfonyl compounds, which could be adapted for halogenated sulfonyltoluenes.

| Synthetic Approach | Key Features | Potential Advantages |

| Air-Oxidized Sulfonylation | Utilizes thiourea dioxide as a sulfur dioxide surrogate and air as the oxidant. rsc.org | Milder reaction conditions, reduced use of hazardous reagents. |

| One-Pot Reactions in Green Solvents | Combines multiple reaction steps in a single vessel using environmentally friendly solvents like ethanol. acs.org | Increased efficiency, reduced waste generation, lower energy consumption. |

| Catalyst-Free Sulfide Oxidation | Employs hydrogen peroxide for the oxidation of sulfides to sulfones without the need for a catalyst or solvent. nih.gov | High atom economy, simplified purification, reduced catalyst-related costs and waste. |

| Graphene Oxide Catalyzed Halogenation | Uses a reusable carbocatalyst with potassium halides and a green oxidant. rsc.org | Metal-free, mild conditions, recyclable catalyst, environmentally benign. |

Exploration of Novel Catalytic Transformations to Enhance Synthetic Efficiency

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for enhancing the efficiency of producing complex molecules like 5-Bromo-2-fluoro-4-methylsulfonyltoluene. Research in this area is focused on creating highly selective and active catalysts that can facilitate key bond formations under milder conditions.

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the construction of C-S bonds. rsc.org Palladium-catalyzed reactions, for example, are effective in forming structurally diverse unsymmetrical aryl sulfides and functionalized sulfones with high regioselectivity under mild conditions. rsc.org Similarly, copper-catalyzed C-S bond formation offers another viable route. researchgate.net The exploration of earth-abundant and less toxic metals like nickel as catalysts is also gaining traction due to their cost-effectiveness and lower environmental impact. researchgate.net

The development of novel catalyst systems, such as zeolites and mesoporous materials, also holds promise for the synthesis of sulfonyl compounds. chemistry.or.jp These materials can offer shape-selective and regio-selective catalysis, leading to higher yields of the desired product with fewer byproducts. chemistry.or.jp The table below highlights some innovative catalytic approaches.

| Catalyst Type | Reaction | Advantages |

| Palladium Complexes | C-S cross-coupling reactions. rsc.org | High efficiency, mild reaction conditions, good functional group tolerance. |

| Copper Catalysts | C-S bond formation. researchgate.net | Cost-effective, versatile for various sulfur sources. |

| Nickel Catalysts | C-S cross-coupling. researchgate.net | Earth-abundant, lower toxicity compared to heavier metals. |

| Zeolites and Mesoporous Materials | Shape-selective sulfonation and halogenation. chemistry.or.jp | High selectivity, potential for catalyst recycling. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To meet industrial demands, synthetic processes must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms are emerging as key enabling technologies in this regard.

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing. sioc-journal.cn These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions like halogenations. rsc.orgresearchgate.net The use of microreactors in flow chemistry can further intensify these advantages, allowing for rapid process optimization and seamless scaling. researchgate.net For the synthesis of aryl sulfonyl chlorides, continuous-flow systems can enable the production of multi-hundred-gram quantities with improved process consistency and reliability. mdpi.com

Automated synthesis platforms, often integrated with flow chemistry systems, are revolutionizing the way chemical synthesis is performed. protheragen.ai These platforms utilize robotics and artificial intelligence to automate the entire synthesis workflow, from reaction design and execution to purification and analysis. nih.gov This automation not only accelerates the pace of research and development but also enhances reproducibility and reduces the potential for human error. chemspeed.com The integration of these technologies will be instrumental in developing robust and scalable manufacturing processes for this compound.

| Technology | Key Features | Benefits for Scalability |

| Flow Chemistry | Continuous processing in reactors. sioc-journal.cn | Enhanced safety, precise process control, improved heat and mass transfer, easy scale-up. rsc.org |

| Microreactors | Reactions in small-channel devices. researchgate.net | Rapid optimization, high surface-to-volume ratio, efficient mixing. |

| Automated Synthesis Platforms | Robotic systems for reaction execution and analysis. protheragen.ainih.gov | High-throughput screening, improved reproducibility, reduced manual intervention. chemspeed.com |

| AI-Driven Synthesis Planning | Algorithms for predicting optimal reaction pathways. protheragen.ai | Accelerated route design, identification of novel synthetic strategies. |

Expansion of Applications in Niche Chemical and Biological Fields

While this compound is already a valuable intermediate, ongoing research is likely to uncover new applications in various niche areas of chemistry and biology. The unique combination of bromo, fluoro, and methylsulfonyl functional groups on a toluene (B28343) scaffold provides a versatile platform for the synthesis of novel bioactive molecules and advanced materials.

In medicinal chemistry, sulfur-containing functional groups are present in a wide array of pharmaceuticals. nih.gov The sulfonyl group, in particular, is a key component of many drugs. The specific substitution pattern of this compound could be leveraged to design new therapeutic agents with tailored properties. For instance, sulfonyl fluorides are gaining interest as covalent protein modifiers and biological probes. mdpi.com

In materials science, the introduction of fluorine and sulfonyl groups can impart unique properties to organic materials, such as thermal stability, and specific electronic characteristics. Functionalized carbon nanomaterials, for example, have shown promise in biomedical applications like bioimaging and drug delivery. mdpi.com The derivatization of such materials with compounds like this compound could lead to the development of new functional materials with advanced properties.

The continued exploration of the reactivity of this compound will undoubtedly open up new avenues for its application in these and other emerging fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-4-methylsulfonyltoluene, and how do reaction conditions influence yield?

- Methodology :

-

Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to introduce substituents. Optimize temperature (80–120°C) and solvent (toluene/DMF) for cross-coupling efficiency .

-

Sulfonation : Methylsulfonyl groups can be introduced via oxidation of thioethers (e.g., using mCPBA in dichloromethane) .

-

Yield Optimization : Monitor by HPLC; typical yields range 60–75% under inert atmospheres.

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, CCl₄, 70°C | 85 | >98% |

| Fluorination | Selectfluor®, ACN | 72 | 97% |

| Sulfonation | mCPBA, DCM, 0°C | 68 | 95% |

Q. How to characterize this compound using spectroscopic methods?

- Methodology :

- NMR : -NMR (CDCl₃): δ 2.8 (s, 3H, SO₂CH₃), 7.2–7.5 (aromatic protons). -NMR: δ -110 ppm (CF coupling) .

- MS : ESI-MS m/z 293.98 [M+H]⁺ (calc. 293.95) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., CCDC deposition) .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of brominated byproducts .

- Recrystallization : Ethanol/water mixtures improve purity (>99%) by removing polar impurities .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, SO₂CH₃) influence reactivity in cross-coupling reactions?

- Methodology :

-

DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing SO₂CH₃ group reduces electron density at the para position, favoring nucleophilic attacks .

-

Kinetic Studies : Compare reaction rates with analogs (e.g., 5-Bromo-2-fluoro-4-methyltoluene) to quantify substituent effects .

- Data Table :

| Substituent Combination | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Br, F, SO₂CH₃ | 0.045 | 85 |

| Br, F, CH₃ | 0.062 | 72 |

Q. What are the challenges in analyzing trace impurities, and how can they be mitigated?

- Methodology :

- LC-MS/MS : Detect halogenated byproducts (e.g., dehalogenated species) with MRM transitions .

- Stability Studies : Store at -20°C under argon to prevent degradation; monitor via accelerated aging tests (40°C/75% RH) .

Q. How does the compound interact with biological targets in medicinal chemistry research?

- Methodology :

- Molecular Docking : Simulate binding to SGLT2 or kinase targets using AutoDock Vina. The SO₂CH₃ group forms hydrogen bonds with active-site residues .

- SAR Studies : Modify substituents (e.g., replace Br with Cl) to assess impact on IC₅₀ values .

Contradictions in Literature

- Synthetic Routes : suggests direct sulfonation, while implies thioether oxidation is necessary. Resolve by comparing yields and side products under both conditions .

- Storage Stability : recommends RT storage, but suggests -20°C for analogs. Conduct comparative stability assays.

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.